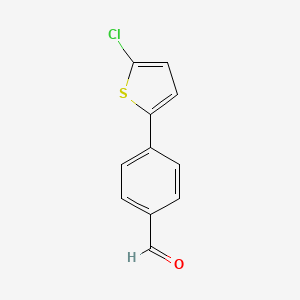

4-(5-Chlorothiophen-2-YL)benzaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

323587-60-6 |

|---|---|

Molekularformel |

C11H7ClOS |

Molekulargewicht |

222.69 g/mol |

IUPAC-Name |

4-(5-chlorothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-7H |

InChI-Schlüssel |

AZKALEOJPGZXKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)Cl |

Herkunft des Produkts |

United States |

4-(5-Chlorothiophen-2-YL)benzaldehyde CAS number and structure

An In-depth Technical Guide to 4-(5-Chlorothiophen-2-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-(5-chlorothiophen-2-yl)benzaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, analytical characterization, validated synthetic protocols, and significant applications, particularly in the development of novel therapeutic agents. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic strategies. The guide emphasizes the rationale behind experimental procedures and provides actionable protocols, adhering to the highest standards of scientific integrity and practical utility.

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, structures incorporating a thiophene ring are of paramount importance due to their isosteric relationship with benzene rings and their ability to engage in a wide range of biological interactions. The specific subclass of 2-arylthiophenes, which couple a thiophene ring to an aromatic system, is a privileged scaffold found in numerous biologically active molecules.

4-(5-Chlorothiophen-2-yl)benzaldehyde (Figure 1) emerges as a particularly valuable synthetic intermediate. It combines three key reactive features:

-

A Terminal Aldehyde: This functional group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the straightforward introduction of diverse functionalities.

-

A Substituted Bi-aryl Core: The 4-substituted benzaldehyde connected to a thiophene ring creates a rigid, well-defined molecular backbone ideal for probing receptor binding pockets.

-

A Chloro-substituent: The chlorine atom on the thiophene ring not only influences the electronic properties of the molecule but also serves as a potential site for further functionalization through cross-coupling reactions.

This guide will elucidate the synthesis, properties, and applications of this compound, providing a technical foundation for its use in advanced chemical research.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

| Property | Value |

| IUPAC Name | 4-(5-Chlorothiophen-2-yl)benzaldehyde |

| CAS Number | 136548-69-3 |

| Molecular Formula | C₁₁H₇ClOS |

| Molecular Weight | 222.69 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 113 - 122 °C[1] |

| Boiling Point | 213 - 214 °C[1] |

| LogP (Octanol/Water) | 2.34 (at 25 °C)[1] |

| SMILES | O=Cc1ccc(cc1)c2ccc(Cl)s2 |

| InChI Key | YQDPJGJHMQCTSE-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for constructing the C-C bond between the thiophene and benzene rings in 4-(5-chlorothiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and generally high yields.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-formylphenylboronic acid with 2,5-dichlorothiophene. The choice of these starting materials is strategic: they are commercially available and the regioselectivity of the coupling is well-controlled, favoring reaction at the more activated C2 position of the thiophene.

Experimental Workflow Diagram:

Caption: Workflow for Suzuki-Miyaura Synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 2,5-dichlorothiophene (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The use of a pre-catalyst like Pd(PPh₃)₄ is crucial as it generates the active Pd(0) species in situ.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 4-(5-chlorothiophen-2-yl)benzaldehyde.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction provides a clear example of causality in experimental design.

Caption: Role as a Building Block in Drug Synthesis.

This synthetic pathway leverages the aldehyde to build increasingly complex molecules. For example, derivatives of 4-(thiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory agents by targeting COX/LOX pathways. [2]The chloro-substituent on the thiophene ring in the title compound offers an additional vector for modification to optimize potency and pharmacokinetic properties.

Precursor for Anti-inflammatory Agents

The development of novel anti-inflammatory drugs is a significant area of research. [2]Molecules containing thiazole and thiophene rings have shown promise. [2]The title aldehyde serves as a key starting material for multi-step syntheses of compounds designed to inhibit inflammatory pathways. [2]

Safety, Handling, and Storage

As a research chemical, 4-(5-chlorothiophen-2-yl)benzaldehyde requires careful handling in a laboratory setting.

Hazard Summary:

-

Oral Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4). [1]* Skin Irritation: Causes skin irritation (Category 2). [1]* Eye Irritation: Causes serious eye irritation (Category 2A). [1]* Sensitization: May cause an allergic skin reaction (Category 1). [1]* Aquatic Hazard: Toxic to aquatic life with long-lasting effects (Category 2). [1] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [1]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust. [1]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]* Spill Response: In case of a spill, collect the material dry, avoiding dust formation, and place it in a suitable container for disposal. [1] Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(5-Chlorothiophen-2-yl)benzaldehyde is a high-value chemical intermediate with significant potential for the synthesis of complex organic molecules. Its well-defined structure and versatile aldehyde functional group make it an ideal starting point for constructing novel compounds for drug discovery, particularly in the areas of oncology and inflammation. The robust and scalable Suzuki-Miyaura coupling provides a reliable method for its synthesis. By understanding its properties, synthetic routes, and safety profile, researchers can effectively incorporate this building block into their research and development programs to accelerate the discovery of new chemical entities.

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-(5-Chlorothiophen-2-yl)benzaldehyde.

- CPAChem. (2022, November 16). Safety data sheet.

- ResearchGate. Scheme 1. Synthesis of 4, 5, 6, 23, 24, and 25. (A) Synthesis of building block 5. Reagents and conditions.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Chlorobenzaldehyde.

- Central Drug House (P) Ltd. 4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- s d fine-chem limited. 4-chlorobenzaldehyde - GHS Safety Data Sheet.

- PubChem. (R)-(5-Chloro-thiophen-2-yl)-[(4aR,5S)-1-(4-fluoro-phenyl) - PubChem.

- Afrin, S., et al. (2022). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC.

- PubChem. 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101.

- Chem-Impex. 2-Hydroxy-5-chlorobenzaldehyde.

- OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

- Sigma-Aldrich. 4-[(4-Chlorophenyl)thio]benzaldehyde.

- EMBL-EBI. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino].

- Sigma-Aldrich. 5-Chloro-2-thiophenecarboxaldehyde 97 7283-96-7.

- Google Patents. (2012). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.

- Ahmad, S., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.

- MDPI. (2021, August 26). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- MDPI. (2021, May 10). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017, April 15).

- Benchchem. A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications.

- Sigma-Aldrich. 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid | 570406-98-3.

- Kumar, R., et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- BLDpharm. 1795007-63-4|4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one.

- BLDpharm. 893735-33-6|3-(5-Acetylthiophen-2-yl)benzaldehyde.

- MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.

- Sigma-Aldrich. 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid maleate | 677007-74-8.

- Sigma-Aldrich. 4-[(4-Chlorophenyl)thio]benzaldehyde.

- Der Pharma Chemica. Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity.

- MDPI. (2023, August 24). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Retrieved from vertexaisearch.cloud.google.comaldehyde as a Bisulfite Adduct*.

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-(5-Chlorothiophen-2-YL)benzaldehyde

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 4-(5-Chlorothiophen-2-YL)benzaldehyde. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. By examining the constituent functional groups and structural motifs, we present a detailed theoretical framework for the identification and characterization of 4-(5-Chlorothiophen-2-YL)benzaldehyde. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the spectroscopic properties of this and related bi-aryl compounds.

Introduction

4-(5-Chlorothiophen-2-YL)benzaldehyde is a bi-aryl compound of significant interest in medicinal chemistry and materials science due to the prevalence of both the substituted thiophene and benzaldehyde moieties in various biologically active and functional molecules. The thiophene ring, in particular, is a well-recognized isostere of the benzene ring and is a common scaffold in many pharmaceutical agents. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide provides a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-(5-Chlorothiophen-2-YL)benzaldehyde. Each section will delve into the expected spectral features, supported by data from analogous compounds and fundamental spectroscopic principles. Furthermore, standardized experimental protocols for acquiring high-quality spectral data are provided.

Molecular Structure and Key Features

To logically deduce the spectral properties of 4-(5-Chlorothiophen-2-YL)benzaldehyde, it is essential to first analyze its molecular structure. The molecule is comprised of a 4-substituted benzaldehyde ring linked to a 5-chloro-substituted thiophene ring at the 2-position.

Figure 1. Molecular structure of 4-(5-Chlorothiophen-2-YL)benzaldehyde.

The key structural features that will dictate the spectral outcomes are:

-

Aromatic Protons: The presence of two distinct aromatic rings will give rise to characteristic signals in the ¹H NMR spectrum.

-

Aldehyde Group: The aldehyde proton will have a unique, deshielded chemical shift in the ¹H NMR spectrum, and the carbonyl group will exhibit a strong absorption band in the IR spectrum.

-

Substituted Thiophene Ring: The chlorine atom and the linkage to the benzaldehyde ring will influence the chemical shifts of the thiophene protons and carbons.

-

Carbon Framework: The molecule possesses a unique set of carbon atoms that will be distinguishable in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(5-Chlorothiophen-2-YL)benzaldehyde is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the benzene and thiophene rings.

Table 1. Predicted ¹H NMR Chemical Shifts and Coupling Constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | singlet (s) | - |

| Benzene-H (ortho to CHO) | 7.9 - 8.0 | doublet (d) | ~8.0 |

| Benzene-H (meta to CHO) | 7.7 - 7.8 | doublet (d) | ~8.0 |

| Thiophene-H (position 3) | 7.2 - 7.4 | doublet (d) | ~4.0 |

| Thiophene-H (position 4) | 7.1 - 7.2 | doublet (d) | ~4.0 |

Interpretation:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region of the spectrum (δ 9.9-10.1 ppm). A singlet at 9.92 ppm has been observed for similar benzaldehyde derivatives.[1]

-

Benzene Protons: The benzaldehyde ring is 1,4-disubstituted, which will result in an AA'BB' system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group will be more deshielded (δ 7.9-8.0 ppm) than the protons meta to it (δ 7.7-7.8 ppm).

-

Thiophene Protons: The two protons on the thiophene ring will appear as two doublets, with a characteristic coupling constant of approximately 4.0 Hz. The proton at position 3 is expected to be slightly more deshielded than the proton at position 4 due to its proximity to the benzaldehyde ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2. Predicted ¹³C NMR Chemical Shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C | 190 - 192 |

| Benzene-C (ipso, attached to CHO) | 135 - 137 |

| Benzene-C (ortho to CHO) | 130 - 132 |

| Benzene-C (meta to CHO) | 129 - 131 |

| Benzene-C (ipso, attached to thiophene) | 145 - 147 |

| Thiophene-C (ipso, attached to benzene) | 140 - 142 |

| Thiophene-C (position 3) | 126 - 128 |

| Thiophene-C (position 4) | 128 - 130 |

| Thiophene-C (ipso, attached to Cl) | 133 - 135 |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of δ 190-192 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-150 ppm. The chemical shifts will be influenced by the nature of the substituents. The carbon atoms directly attached to the aldehyde group, the thiophene ring, and the chlorine atom will have distinct chemical shifts. For instance, the ipso-carbon of the benzaldehyde ring is expected around δ 136.5 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 2. A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(5-Chlorothiophen-2-YL)benzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 4-(5-Chlorothiophen-2-YL)benzaldehyde will be dominated by the absorption bands of the aldehyde and the aromatic rings.

Table 3. Predicted Characteristic IR Absorption Bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium, often two bands |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong, sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-Cl stretch | 800 - 600 | Medium to strong |

| C-S stretch | 700 - 600 | Weak to medium |

Interpretation:

-

Aldehyde Group: The most characteristic absorption will be the strong, sharp C=O stretching band around 1700 cm⁻¹.[3] The presence of two weaker C-H stretching bands in the region of 2850-2750 cm⁻¹ is also diagnostic for an aldehyde.

-

Aromatic Rings: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations within the rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Thiophene Ring: The C-S stretching vibration is typically weak and may be difficult to assign definitively. The substitution pattern on the thiophene ring will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).[4]

-

C-Cl Bond: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

Figure 3. A generalized workflow for acquiring an ATR-FTIR spectrum.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is recommended for ease of sample handling and high-quality data.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The mass spectrum of 4-(5-Chlorothiophen-2-YL)benzaldehyde, likely acquired using electron ionization (EI), will show a molecular ion peak and several characteristic fragment ions.

Table 4. Predicted Key Ions in the Mass Spectrum.

| m/z (mass-to-charge ratio) | Ion Structure | Interpretation |

| [M]⁺˙ (e.g., ~236/238) | [C₁₁H₇ClOS]⁺˙ | Molecular ion peak, showing isotopic pattern for chlorine |

| [M-1]⁺ | [C₁₁H₆ClOS]⁺ | Loss of the aldehyde hydrogen |

| [M-29]⁺ | [C₁₀H₆ClS]⁺ | Loss of the CHO group |

| [M-Cl]⁺ | [C₁₁H₇OS]⁺ | Loss of a chlorine atom |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) will be observed, and its mass will correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak ([M+2]⁺˙) at approximately one-third the intensity of the molecular ion peak will be present.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde hydrogen (M-1) and the loss of the formyl group (M-29). Fragmentation of the thiophene ring and loss of the chlorine atom are also expected. The fragmentation pattern for 4-chlorobenzaldehyde shows a prominent M-1 peak.

Experimental Protocol for Mass Spectrometry

Figure 4. A generalized workflow for acquiring an EI mass spectrum.

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe can be used.

-

Sample Introduction: For GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating the mass spectrum.

Conclusion

This technical guide has presented a detailed theoretical analysis of the expected NMR, IR, and MS spectral data for 4-(5-Chlorothiophen-2-YL)benzaldehyde. By understanding the predicted spectral features and employing the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided information serves as a foundational reference for further investigation and application of this and structurally related molecules in various scientific disciplines.

References

- CONICET. (2005, September 12).

- Deshmukh, A. G., et al. (2025, August 10). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones.

- Nishimura, S. (2010, April 5).

- Cetin, A., et al. (2019, March 16). Synthesis and Characterization of the Novel Thiophene Derivatives.

- Royal Society of Chemistry. ¹H- and ¹³C-NMR for.

- NIST. Benzaldehyde, 4-chloro-.

- Doc Brown's Chemistry. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde.

- Thermo Fisher Scientific. Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap Mass Spectrometer.

- NIST. Benzaldehyde, 4-chloro- IR Spectrum.

- Rastuti, U., et al. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- Panov, I., et al. (2008, May 1). Synthesis and Characterization of Substituted (Benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones. Semantic Scholar.

- PubMed. (1989). ¹H and ¹³C NMR spectra of 4,4'-substituted chalcones.

- Gronowitz, S.

- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.

- PMC. (2020).

- PMC. Therapeutic importance of synthetic thiophene.

- Cheng, S. K. Mass spectrum of 4-chlorobenzaldehyde.

- Tolstorozhev, G. B., et al. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

- Patel, B. H., et al. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.

- MDPI. (2021, August 26). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- AHL Labnote 59. (2019, May 13). GC/MS-LC/MS multi-residue method.

- MDPI. (2022, September 23).

- NIST. Benzaldehyde, 4-(phenylmethoxy)-.

- Doc Brown's Chemistry. C₇H₆O C₆H₅CHO C-13 nmr spectrum of benzaldehyde.

- PubChem. (R)-(5-Chloro-thiophen-2-yl)-[(4aR,5S)-1-(4-fluoro-phenyl).

- Ankushrao, S., et al. ¹H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane*.

Sources

- 1. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. pure.mpg.de [pure.mpg.de]

4-(5-Chlorothiophen-2-YL)benzaldehyde as a building block for pharmaceuticals

Application Note: 4-(5-Chlorothiophen-2-yl)benzaldehyde as a Pharmacophore Scaffold

Executive Summary

4-(5-Chlorothiophen-2-yl)benzaldehyde (CTB) represents a "privileged structure" in modern medicinal chemistry.[1][2][3][4] It serves as a pre-functionalized bi-aryl scaffold that combines the lipophilic, bioisosteric properties of the chlorothiophene moiety with the versatile reactivity of an aromatic aldehyde.

This guide details the strategic application of CTB in the synthesis of Factor Xa inhibitor analogs and kinase inhibitors . Unlike simple phenyl-phenyl systems, the thiophene-phenyl motif offers altered electronic distribution and metabolic stability profiles.[1][2][3] This note provides validated protocols for chemoselective reductive amination —crucial for library generation—and Pinnick oxidation , ensuring the integrity of the labile C-Cl bond on the thiophene ring.

Chemical Profile & Bioisosteric Advantage

| Property | Specification | Pharmaceutical Relevance |

| CAS Number | 135752-96-8 | Unique identifier for regulatory filing.[1][2][3][4] |

| Molecular Formula | C₁₁H₇ClOS | Bi-aryl linker system.[2][3][4] |

| LogP (Predicted) | ~4.2 | High lipophilicity; ideal for hydrophobic pocket binding (e.g., S1/S4 pockets of proteases).[2][3][4] |

| Electronic Effect | Electron-rich Thiophene | Bioisostere for 4-chlorobiphenyl; alters |

| Metabolic Stability | 5-Chloro blocking group | The chlorine atom blocks the metabolically vulnerable 5-position of the thiophene ring, extending half-life ( |

Why CTB? In drug design, replacing a terminal phenyl ring with a 5-chlorothiophene (Bioisosteric Replacement) often improves potency by filling hydrophobic sub-pockets while modulating solubility.[2][3][4] The aldehyde group acts as a "warhead anchor," allowing the attachment of solubilizing amines or polar tails.

Strategic Application: Factor Xa & Thrombin Inhibitor Synthesis[1][3][4][5]

CTB is a structural analog precursor for the "S1-binding" domain of anticoagulants similar to the Rivaroxaban and Apixaban class, though it utilizes a bi-aryl spacer rather than a direct amide link.

Mechanism of Action Visualization

The following diagram illustrates how CTB serves as the central hub for divergent synthesis of protease inhibitors.

Caption: Divergent synthetic pathways from the CTB scaffold. Protocol A and B (bold arrows) are detailed below.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: To couple CTB with secondary amines (e.g., morpholine, piperazine) to generate a fragment library without reducing the thiophene C-Cl bond.[2][4] Challenge: Standard hydrogenation (Pd/C + H₂) can cause hydrodechlorination (stripping the Cl atom).[3] Solution: Use Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the imine.[2][4]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve CTB (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (10 mL). -

Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate.[2][4] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR: Disappearance of the aldehyde singlet (

~10.0 ppm) and appearance of the benzylic methylene singlet/doublet ( -

MS: Confirm retention of the Chlorine isotope pattern (3:1 ratio of M : M+2).

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Objective: To convert CTB into 4-(5-chlorothiophen-2-yl)benzoic acid , a key intermediate for amide coupling (e.g., creating Factor Xa active sites).[1][2][3][4] Advantage: Avoids harsh oxidants (KMnO₄) that might oxidize the thiophene sulfur.[3][4]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve CTB (1.0 mmol) in t-Butanol (7 mL) and 2-methyl-2-butene (1 mL).

-

Buffer Solution: Dissolve

and -

Addition: Add the aqueous salt solution dropwise to the aldehyde solution at RT over 15 minutes. The solution may turn yellow.

-

Monitoring: Stir for 2–4 hours. Monitor TLC for the appearance of a polar, acidic spot (streaking on silica).[4]

-

Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[2]

-

Isolation: The carboxylic acid product often precipitates upon concentration or can be recrystallized from Ethanol.[4]

QC & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine (Dechlorination) | Used | Switch to STAB or |

| Thiophene Ring Opening | Strong acid/oxidant exposure.[2][3][4] | Maintain pH > 3 during workups; avoid |

| Low Yield (Reductive Amination) | Imine formation incomplete. | Add molecular sieves (4Å) during Step 1 to remove water.[3][4] |

| Incomplete Oxidation | "Chlorous acid" decomposition.[2][3][4] | Ensure fresh |

References

-

Bioisosteric Replacement in Drug Design

-

Factor Xa Inhibitor SAR Studies

-

Reductive Amination Methodologies

-

Thiophene Reactivity & Safety

Sources

- 1. americanelements.com [americanelements.com]

- 2. Showing Compound Carrotatoxin (FDB000702) - FooDB [foodb.ca]

- 3. (R)-(5-Chloro-thiophen-2-yl)-[(4aR,5S)-1-(4-fluoro-phenyl)-4a-methyl-4,4a,5,6,7,8-hexahydro-1H-benzo[f]indazol-5-yl]-methanol | C23H22ClFN2OS | CID 9980041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1795007-63-4|4-((5-Chlorothiophen-2-yl)methyl)piperazin-2-one|BLD Pharm [bldpharm.com]

Application Notes & Protocols: The Convergence of Polymer Chemistry and Advanced Materials in Modern Drug Development

Abstract

The confluence of materials science and polymer chemistry has catalyzed a paradigm shift in pharmaceutical development. No longer are we limited to conventional dosage forms; we now possess the tools to engineer sophisticated systems that control the spatial and temporal delivery of therapeutics, regenerate damaged tissues, and enhance the efficacy and safety of treatments. This guide provides an in-depth exploration of the application of polymeric materials in drug development, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present self-validating methodologies, and provide a robust framework for the synthesis, characterization, and application of these advanced materials.

Foundational Principles: Selecting the Right Polymer for the Job

The success of any polymer-based therapeutic system hinges on the intrinsic properties of the chosen material. The selection process is a multi-parameter optimization problem, balancing biological requirements with manufacturing and performance criteria.

1.1. Biocompatibility and Biodegradability: The Biological Handshake

-

Biocompatibility is the cardinal prerequisite. A material must perform its intended function without eliciting a detrimental local or systemic response in the host. Polymers like polyethylene glycol (PEG) are renowned for their "stealth" properties, which reduce immunogenicity and prolong circulation time.

-

Biodegradability is crucial for temporary applications, such as controlled drug release or tissue scaffolding, where the material should degrade into non-toxic, absorbable byproducts as it fulfills its function. Polyesters like poly(lactic-co-glycolic acid) (PLGA) are extensively used because their degradation rate can be precisely tuned by altering the lactic-to-glycolic acid ratio. The hydrolysis of ester bonds leads to the formation of lactic and glycolic acids, which are metabolized by the body.

1.2. Physicochemical and Mechanical Properties

The polymer's molecular weight, polydispersity index (PDI), and crystallinity dictate its mechanical strength, swelling behavior, and degradation kinetics. For instance, in tissue engineering, the scaffold's mechanical properties must often mimic those of the target tissue to promote proper cell growth and differentiation.

Table 1: Comparison of Common Polymers in Drug Development

| Polymer | Key Properties | Primary Applications | Degradation Mechanism |

| PLGA (Poly(lactic-co-glycolic acid)) | Tunable degradation rate, biocompatible, well-established regulatory profile. | Controlled drug release (microparticles, nanoparticles), sutures. | Bulk hydrolysis. |

| PEG (Polyethylene glycol) | Hydrophilic, non-immunogenic ("stealth" effect), high biocompatibility. | PEGylation of proteins, hydrogels, nanoparticle coatings. | Non-degradable. |

| PCL (Polycaprolactone) | Slow degradation rate, high permeability to small molecules, good blend compatibility. | Long-term implants, tissue engineering scaffolds. | Hydrolysis. |

| Chitosan | Mucoadhesive, biocompatible, biodegradable, antimicrobial properties. | Oral drug delivery, wound dressings, gene delivery. | Enzymatic degradation. |

| Hydrogels (e.g., PVA, PAA) | High water content, soft tissue-like consistency, stimuli-responsive. | Wound healing, soft tissue engineering, contact lenses. | Varies by type. |

Applications in Advanced Drug Delivery

Polymeric systems offer unprecedented control over drug pharmacokinetics, enabling sustained release, targeted delivery, and response to specific physiological cues.

2.1. Sustained and Controlled Release

The encapsulation of drugs within a polymer matrix, such as PLGA, is a cornerstone of modern pharmaceutics. This approach can maintain therapeutic drug concentrations for extended periods, from days to months, reducing dosing frequency and improving patient compliance. The mechanism involves the gradual erosion of the polymer matrix and diffusion of the drug.

2.2. Stimuli-Responsive Systems: "Smart" Delivery

"Smart" polymers undergo conformational or chemical changes in response to specific environmental stimuli, such as pH, temperature, or enzymes. This allows for on-demand drug release at the target site. For example, polymers with acidic or basic pendant groups can swell or collapse in response to pH changes, a mechanism exploited for drug release in the acidic microenvironment of tumors.

Figure 1: Diagram of a pH-responsive polymer nanoparticle for targeted drug delivery to acidic tumor microenvironments.

Protocol 1: Synthesis of Drug-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol details a widely used method for encapsulating a hydrophobic drug within a PLGA matrix. The causality is rooted in the differential solubility of the polymer and drug.

3.1. Rationale and Causality

The double emulsion (water-in-oil-in-water or w/o/w) technique is ideal for encapsulating hydrophilic drugs, while a single emulsion (oil-in-water or o/w) is suited for hydrophobic drugs. Here, we describe the o/w method. The polymer and drug are dissolved in a water-immiscible organic solvent (the "oil" phase). This solution is then emulsified in an aqueous solution containing a surfactant (the "water" phase). The surfactant, such as polyvinyl alcohol (PVA), is critical; it adsorbs to the oil-water interface, preventing the nascent droplets from coalescing. Rapid homogenization breaks the oil phase into nano-sized droplets. Finally, the organic solvent is evaporated, causing the polymer to precipitate and solidify, entrapping the drug within a solid nanoparticle matrix. The particle size is governed by the homogenization energy, while the drug load is a function of the initial drug-to-polymer ratio.

3.2. Materials and Equipment

-

PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Dichloromethane (DCM) or Ethyl Acetate (solvent grade)

-

Polyvinyl alcohol (PVA), 87-89% hydrolyzed

-

Deionized (DI) water

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

-

Rotary evaporator

-

Centrifuge (capable of >15,000 x g)

-

Dynamic Light Scattering (DLS) instrument

-

Scanning Electron Microscope (SEM)

3.3. Step-by-Step Procedure

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 2 mL of DCM. Ensure complete dissolution by vortexing.

-

Aqueous Phase Preparation: Prepare a 2% w/v PVA solution in DI water. This will be your continuous phase.

-

Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes on ice. The ice bath is crucial to prevent solvent evaporation and sample heating.

-

Solvent Evaporation: Transfer the resulting emulsion to a beaker with 40 mL of a 0.5% w/v PVA solution and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate. The solution should turn from milky to slightly opalescent as nanoparticles form.

-

Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Pellet the nanoparticles by centrifuging at 15,000 x g for 20 minutes at 4°C.

-

Washing: Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the pellet in DI water and centrifuge again. Repeat this washing step twice to ensure complete removal of the surfactant.

-

Lyophilization: Resuspend the final pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a fine powder.

3.4. Characterization and Self-Validation

-

Particle Size and Polydispersity: Use DLS to measure the hydrodynamic diameter and PDI. Expected Outcome: A monomodal size distribution with an average diameter of 150-250 nm and a PDI < 0.2 indicates a successful, homogenous formulation.

-

Morphology: Use SEM to visualize the nanoparticles. Expected Outcome: Spherical particles with a smooth surface.

-

Drug Loading and Encapsulation Efficiency: Dissolve a known mass of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measure the drug concentration using HPLC or UV-Vis spectroscopy.

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

Applications in Tissue Engineering

Polymer scaffolds provide a temporary, three-dimensional architecture that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue.

4.1. Scaffold Design and Fabrication

An ideal scaffold should be highly porous with an interconnected pore network to facilitate nutrient and waste transport. It should also be biodegradable and possess mechanical properties that match the native tissue. Techniques like electrospinning, 3D printing, and salt leaching are used to create these intricate structures.

Figure 2: Workflow for fabricating and seeding a polymer scaffold for tissue engineering applications.

Protocol 2: Fabrication of an Electrospun Polycaprolactone (PCL) Scaffold

This protocol describes the fabrication of a non-woven, fibrous scaffold using the electrospinning technique, which is excellent for mimicking the extracellular matrix (ECM).

5.1. Rationale and Causality

Electrospinning utilizes a high-voltage electric field to draw a charged polymer solution into a fine jet. As the jet travels towards a grounded collector, the solvent evaporates, and the polymer solidifies into continuous, sub-micron diameter fibers. The resulting fibrous mat has high porosity and a large surface-area-to-volume ratio, which is highly conducive to cell adhesion and proliferation. Key process parameters that control fiber morphology include solution viscosity (related to polymer concentration), applied voltage, and the distance to the collector. Higher viscosity generally leads to larger fiber diameters, while a higher voltage can increase the deposition rate.

5.2. Materials and Equipment

-

Polycaprolactone (PCL), Mn ~80,000 g/mol

-

Chloroform/Methanol solvent mixture (e.g., 3:1 v/v)

-

Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

-

Syringe with a 22-gauge blunt-tip needle

-

Aluminum foil

5.3. Step-by-Step Procedure

-

Solution Preparation: Prepare a 12% (w/v) PCL solution in a 3:1 chloroform/methanol solvent mixture. Stir overnight on a magnetic stirrer to ensure complete dissolution. The solution should be viscous but flowable.

-

Apparatus Setup: Load the polymer solution into a 5 mL syringe fitted with the 22-gauge needle. Place the syringe in the syringe pump. Cover the grounded collector plate with aluminum foil.

-

Parameter Configuration:

-

Set the distance between the needle tip and the collector to 15 cm.

-

Set the flow rate of the syringe pump to 1.5 mL/hour.

-

Set the high-voltage supply to +15 kV.

-

-

Electrospinning: Start the syringe pump and then apply the high voltage. A stable Taylor cone should form at the tip of the needle, from which a polymer jet will emerge and travel to the collector.

-

Scaffold Collection: Allow the process to run for 4-6 hours to deposit a scaffold of sufficient thickness.

-

Post-Processing: Carefully detach the aluminum foil with the deposited PCL mat. Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent, which is critical for ensuring biocompatibility.

5.4. Characterization and Self-Validation

-

Fiber Morphology and Diameter: Use SEM to visualize the scaffold's fibrous structure. Measure the diameter of at least 50 fibers using image analysis software (e.g., ImageJ). Expected Outcome: A non-woven mat of randomly oriented, bead-free fibers with an average diameter in the range of 500 nm - 2 µm.

-

Porosity: Can be determined using liquid displacement or micro-computed tomography (µCT). Expected Outcome: High porosity, typically >80%, is desired for tissue engineering applications.

-

Mechanical Testing: Use a universal testing machine to determine the tensile strength and Young's modulus of the scaffold. These properties should be suitable for the target tissue application.

Conclusion and Future Outlook

The synergy between materials science and polymer chemistry continues to push the boundaries of medicine. The ability to precisely engineer materials at the molecular level has unlocked novel therapeutic strategies that were once the realm of science fiction. Future advancements will likely focus on developing even more sophisticated "smart" materials, integrating biologics directly into polymer matrices, and leveraging advances in 3D bioprinting to create functional, patient-specific tissues and organs. The protocols and principles outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

-

Title: PEGylation: a well-established technology for the delivery of protein-based drugs and a promising strategy for nucleic acid-based therapeutics Source: Journal of Drug Delivery Science and Technology URL: [Link]

-

Title: The role of poly(ethylene glycol) (PEG) in immunology Source: European Journal of Pharmaceutics and Biopharmaceutics URL: [Link]

-

Title: Poly(Lactic-co-glycolic acid) (PLGA) as a Biodegradable Controlled Drug Delivery Carrier Source: Polymers URL: [Link]

-

Title: A review on the synthesis, properties, and applications of poly(lactic-co-glycolic acid) (PLGA) Source: Journal of Biomaterials Science, Polymer Edition URL: [Link]

-

Title: Smart polymers for drug delivery: A review Source: Materials Today Chemistry URL: [Link]

-

Title: A review on electrospinning: A fascinating fiber fabrication technique Source: Materials Science and Engineering: C URL: [Link]

Technical Support Center: Purification of 4-(5-Chlorothiophen-2-yl)benzaldehyde

Welcome to the technical support guide for the purification of crude 4-(5-chlorothiophen-2-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. This guide provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before attempting purification, a preliminary analysis of your crude material is crucial. A quick Thin Layer Chromatography (TLC) and a crude ¹H NMR can provide valuable insights into the impurity profile, guiding your choice of purification strategy.

FAQ 1: My crude product contains the corresponding carboxylic acid, 4-(5-chlorothiophen-2-yl)benzoic acid. How can I remove it?

This is a common issue, as aldehydes are susceptible to air oxidation, a process that can accelerate upon storage or during reaction workup.[1][2] The most effective way to remove acidic impurities is through a basic aqueous wash.

Answer: The carboxylic acid impurity can be selectively removed by liquid-liquid extraction using a mild base. The acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving the desired aldehyde in the organic phase.[1]

Quick Protocol:

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] You may observe gas evolution (CO₂) as the acid is neutralized.

-

Separate the aqueous layer. Repeat the wash until gas evolution ceases.

-

Wash the organic layer with water, followed by brine, to remove residual base and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

FAQ 2: TLC analysis shows several non-polar impurities. Is column chromatography the best approach?

Answer: Yes, column chromatography is a highly effective method for separating compounds based on polarity and is well-suited for removing non-polar impurities from a moderately polar aldehyde like 4-(5-chlorothiophen-2-yl)benzaldehyde.[4] Silica gel is the most common stationary phase for this purpose.[5]

However, be aware that silica gel is slightly acidic and can sometimes cause sensitive aldehydes to degrade.[1] If you observe streaking on the TLC plate or product loss during chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent).[1]

FAQ 3: My purified product is a pale yellow or off-white solid, but I need a pure white material. What should I do?

Answer: A persistent color often indicates the presence of highly conjugated, minor impurities. Recrystallization is the preferred method for removing such impurities and for achieving high crystalline purity. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7]

For aromatic aldehydes, common recrystallization solvents include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or toluene/heptane.[8][9][10] A solvent screening is highly recommended (see Protocol 2). If color persists after recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities, followed by a hot filtration step.

FAQ 4: I attempted recrystallization, but the product oiled out instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solubility of the compound changes too rapidly upon cooling.

Troubleshooting Steps:

-

Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation over crystal nucleation.[7]

-

Add More Solvent: The concentration of your compound in the hot solution might be too high. Add a small amount of additional hot solvent to create a less saturated solution.

-

Change Solvent System: The chosen solvent may be too good a solvent. Try a more non-polar solvent or a mixed solvent system where your compound is less soluble.[11]

-

Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound to provide a nucleation site.[11]

Part 2: Purification Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude 4-(5-chlorothiophen-2-yl)benzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Conditions for 4-(5-Chlorothiophen-2-YL)benzaldehyde

Welcome to the technical support center for the synthesis of 4-(5-Chlorothiophen-2-YL)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-(5-Chlorothiophen-2-YL)benzaldehyde, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and a suitable 2-halo-5-chlorothiophene (typically 2-bromo-5-chlorothiophene).

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired product, 4-(5-Chlorothiophen-2-YL)benzaldehyde. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the catalyst system, reaction setup, or reagent quality.

-

Inactive Catalyst: The active form of the palladium catalyst, Pd(0), is sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction mixture can lead to catalyst oxidation and deactivation.

-

Solution: Ensure your solvents are thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes prior to use.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup. Using a pre-catalyst or a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) can also be beneficial.[2]

-

-

Poor Reagent Quality:

-

Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[3][4]

-

Halide Reactivity: While 2-bromo-5-chlorothiophene is a common starting material, aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[5][6]

-

Solution: If you are using a chloro-substituted thiophene, you may need a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7]

-

-

-

Suboptimal Base or Solvent: The choice of base and solvent is crucial for the transmetalation step.[8]

-

Solution: A common and effective base for this type of coupling is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6][9] The solvent system often consists of a mixture of an organic solvent (like dioxane, THF, or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.[10]

-

Issue 2: Significant Formation of Side Products

Question: My reaction is yielding a mixture of products, including what appears to be homocoupled starting materials and dehalogenated thiophene. How can I suppress these side reactions?

Answer:

The formation of side products is a strong indicator of suboptimal reaction conditions that favor undesired reaction pathways.

-

Homocoupling of Boronic Acid: This occurs when two molecules of 4-formylphenylboronic acid couple together. This is often promoted by the presence of oxygen.

-

Solution: As with low product yield, rigorous degassing and maintaining an inert atmosphere are critical to minimize this side reaction.[3]

-

-

Dehalogenation of the Aryl Halide: This side reaction involves the replacement of the halogen on the 5-chlorothiophene ring with a hydrogen atom.

-

Solution: This can be influenced by the solvent and base combination. Switching to a different solvent or a non-coordinating base may reduce dehalogenation.[3] Additionally, ensuring a highly active catalyst can promote the desired cross-coupling over the reduction pathway.

-

-

Protodeboronation: As mentioned previously, the cleavage of the C-B bond in the boronic acid is a common side reaction, especially with heteroaryl boronic acids at elevated temperatures and high pH.[4]

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating the pure 4-(5-Chlorothiophen-2-YL)benzaldehyde from the crude reaction mixture. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the presence of structurally similar impurities.

-

Residual Palladium Catalyst: The palladium catalyst can often contaminate the final product.

-

Solution: A common method is to filter the crude reaction mixture through a pad of celite or silica gel to remove the solid-supported catalyst.[11]

-

-

Boronic Acid and Homocoupled Impurities: Unreacted boronic acid and its homocoupled byproduct can be difficult to separate.

-

Solution: An aqueous workup with a mild base can help remove the acidic boronic acid.[11] If the product is a solid, recrystallization is an effective purification technique.[11][12] For more challenging separations, column chromatography on silica gel is the most reliable method.[11] A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should allow for the separation of the desired product from less polar impurities.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 2-bromo-5-chlorothiophene or 2,5-dichlorothiophene?

A1: 2-Bromo-5-chlorothiophene is generally the preferred starting material.[6] The carbon-bromine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, allowing for more facile and selective coupling at the 2-position of the thiophene ring.[6]

Q2: Which palladium catalyst and ligand combination is best for this reaction?

A2: For this specific transformation, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[6][9] However, for less reactive aryl chlorides or to improve yields, more advanced catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ can be highly effective.[7]

Q3: What is the role of the base in the Suzuki-Miyaura coupling?

A3: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[8]

Q4: Can this reaction be performed under microwave irradiation?

A4: Yes, microwave-assisted Suzuki couplings can be very effective. Microwave heating can significantly reduce reaction times and often leads to improved yields.[3][13]

Q5: My product appears to be an oil and will not crystallize. What should I do?

A5: The presence of impurities can often prevent crystallization.[11] It is recommended to attempt further purification using column chromatography. Once the product is highly pure, crystallization can be re-attempted from a suitable solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 4-(5-Chlorothiophen-2-YL)benzaldehyde. Optimization of specific parameters may be required.

Reaction Scheme:

Materials:

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), finely ground

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.2 equivalents), 2-bromo-5-chlorothiophene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure good stirring.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table provides a summary of typical reaction parameters that can be optimized.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos |

| Catalyst Loading | 2.5 mol% | 1.0 mol% | 0.5 mol% |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent System | Dioxane/Water (4:1) | Toluene/Water (5:1) | THF/Water (4:1) |

| Temperature | 90 °C | 80 °C | 100 °C |

| Reaction Time | 12 hours | 8 hours | 6 hours |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

-

4-Formylphenylboronic acid - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (2016, June 28). MDPI. Retrieved February 13, 2026, from [Link]

-

Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved February 13, 2026, from [Link]

-

Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016, January 5). Reddit. Retrieved February 13, 2026, from [Link]

-

synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 13, 2026, from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025, August 3). ResearchGate. Retrieved February 13, 2026, from [Link]

- Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007, February 28). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing). Retrieved February 13, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved February 13, 2026, from [Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Retrieved February 13, 2026, from [Link]

-

Scheme 1. Synthesis of 4, 5, 6, 23, 24, and 25. (A) Synthesis of building block 5. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (n.d.). Google Patents.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved February 13, 2026, from [Link]

-

Stille reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved February 13, 2026, from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved February 13, 2026, from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 13, 2026, from [Link]

-

2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). Retrieved February 13, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub. Retrieved February 13, 2026, from [Link]

- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities [mdpi.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 2-Bromo-5-chlorothiophene 98 2873-18-9 [sigmaaldrich.com]

- 15. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]

common side reactions in the synthesis of substituted benzaldehydes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these crucial chemical intermediates. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the success of your experiments.

Section 1: Navigating Formylation Reactions: Troubleshooting Common Pitfalls

Formylation reactions are a cornerstone for the introduction of the aldehyde functionality onto an aromatic ring. However, these reactions are often plagued by side products that can complicate purification and reduce yields. This section provides a detailed troubleshooting guide for the most common formylation methods.

The Duff Reaction: Taming Hexamethylenetetramine

The Duff reaction, utilizing hexamethylenetetramine (HMTA) as the formyl source, is a convenient method for the ortho-formylation of phenols.[1] However, its efficiency can be hampered by several side reactions.[2]

FAQs and Troubleshooting:

Q1: My Duff reaction is yielding a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A1: Di-formylation is a prevalent side reaction, especially when both ortho positions to a hydroxyl group are sterically accessible.[3] To enhance mono-formylation, the following strategies are recommended:

-

Stoichiometry Control: The most critical factor is the molar ratio of HMTA to the phenolic substrate. Reducing the amount of HMTA to a 1:1 ratio or even slightly less can significantly favor the mono-formylated product.[3]

-

Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product reaches its maximum concentration to prevent further reaction.

-

Mechanochemical Approach: A recent study has shown that a solid-phase mechanochemical Duff reaction using silica as a solid support can provide high yields of mono-formylated phenols with excellent ortho-selectivity by controlling the stoichiometry of HMTA.[4]

Experimental Protocol: Selective Mono-formylation of a Phenolic Substrate

-

In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) in trifluoroacetic acid (TFA).

-

Add hexamethylenetetramine (1.0 - 1.2 eq) portion-wise to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60-70°C and monitor the progress by TLC every 15-30 minutes.

-

Once the starting material is consumed and the mono-formylated product is maximized, cool the reaction to room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Q2: I am observing a significant amount of tar/polymer formation in my Duff reaction. What is the cause and how can I prevent it?

A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic conditions with a formaldehyde equivalent like HMTA.[3] To minimize this:

-

Temperature Management: Avoid excessive heating. Higher temperatures accelerate the polymerization process. Maintain the lowest effective temperature for the formylation to proceed at a reasonable rate.[5]

-

Reaction Time: Minimize the reaction time. Prolonged exposure to acidic conditions at elevated temperatures promotes resinification.

-

Milder Acid Catalyst: In some cases, using a milder acidic medium compared to strong acids like TFA can reduce the rate of polymerization.

The Vilsmeier-Haack Reaction: Controlling the Vilsmeier Reagent

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich arenes using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

FAQs and Troubleshooting:

Q1: My Vilsmeier-Haack reaction is giving a low yield or failing completely. What are the likely causes?

A1: Low or no yield in a Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reactivity of the substrate.

-

Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Quality: Use fresh, high-purity DMF and POCl₃. Old or impure reagents can lead to the formation of inactive species.

-

Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[7] Arenes with strongly electron-withdrawing groups may be too deactivated to react under standard conditions.[8] For less reactive substrates, a more potent formylating system, such as using trifluoromethanesulfonic anhydride instead of POCl₃, may be required.[2]

Q2: My reaction mixture turns into a dark, tarry mess. How can I avoid this?

A2: Tarry residue formation is often a result of reaction overheating or the presence of impurities.

-

Temperature Control: The formation of the Vilsmeier reagent is exothermic. Prepare it at low temperatures (0-5°C) and add it slowly to the substrate solution, maintaining a controlled temperature throughout the reaction.

-

Purity of Starting Materials: Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization and decomposition.

The Reimer-Tiemann Reaction: Managing Regioselectivity and Byproducts

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[9] However, it is often associated with modest yields and the formation of isomers.[10]

FAQs and Troubleshooting:

Q1: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve the ortho-selectivity?

A1: The predominance of the ortho isomer is a hallmark of the Reimer-Tiemann reaction, attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[10] While achieving complete selectivity is challenging, the ortho:para ratio can be influenced by:

-

Counterion: The nature of the cation from the base can influence the coordination with the phenoxide, favoring the ortho attack.

-

Solvent: The choice of solvent can affect the solvation of the phenoxide and the carbene, thereby influencing the regioselectivity.

Q2: I am observing chlorinated byproducts in my reaction mixture. What are they and how are they formed?

A2: In some cases, particularly with substituted phenols where the ortho and para positions are blocked, abnormal Reimer-Tiemann products can be formed, such as dichloromethyl-substituted phenols or cyclohexadienones.[11][12] These arise from the electrophilic attack of the dichlorocarbene followed by alternative reaction pathways instead of hydrolysis to the aldehyde.

The Gattermann and Gattermann-Koch Reactions: Handling Reactive Electrophiles

The Gattermann reaction utilizes hydrogen cyanide (HCN) and a Lewis acid to formylate aromatic compounds.[13] The Gattermann-Koch variant employs carbon monoxide (CO) and HCl.[14]

FAQs and Troubleshooting: